Achieve precise stoichiometric control in Stille polycondensation with sublimable Bis(trimethylstannyl)acetylene. This bifunctional organotin overcomes the purification and side-reaction issues of tributyltin or silyl-protected acetylene sources.
Supplied as high-purity solid; available for immediate global dispatch.
Bis(trimethylstannyl)acetylene is a highly reactive, bifunctional organotin reagent utilized as a two-carbon (ethynylene) synthon in palladium-catalyzed Stille cross-coupling reactions . Unlike standard gaseous alkynes, it provides a stable, easily handled source of the acetylene moiety for the construction of conjugated polymers, rigid molecular rods, and complex polycyclic aromatic hydrocarbons [1]. Its symmetric bis-stannylated structure allows for efficient double cross-coupling, making it a critical monomer in the synthesis of high-molecular-weight poly(arylene ethynylene)s and electron-accepting organic semiconductor materials where precise structural control is required [1].
Symmetrical bis-stannylated acetylene C₂-synthon for Stille sp–sp coupling
White crystalline powder supports gravimetric dispensing and solid-phase automation
Polyyne chain elongation under homogeneous Pd catalysis; reported polyyne resin formation
Substituting Bis(trimethylstannyl)acetylene with its closest analog, bis(tributylstannyl)acetylene, or with silyl-protected alternatives like bis(trimethylsilyl)acetylene, fundamentally alters processability and reaction outcomes . Tributyltin analogs are high-boiling liquids that are notoriously difficult to purify to the ultra-high levels required for step-growth polycondensation, where even minor stoichiometric imbalances severely cap polymer molecular weight. Furthermore, the bulky tributyl groups retard transmetalation rates in sterically congested substrates, leading to increased dehalogenation side reactions . Conversely, utilizing silyl-protected alkynes necessitates Sonogashira coupling conditions, introducing basic amines and copper co-catalysts that can remain as trace dopants, quenching fluorescence and degrading charge mobility in final optoelectronic devices [1].
Direct substitution may compromise reaction selectivity, handling protocols, and safety infrastructure.
In Stille polycondensation, achieving high molecular weight requires exact 1:1 monomer stoichiometry, making monomer purity the critical limiting factor. Bis(trimethylstannyl)acetylene is a crystalline solid with a melting point of 59-61 °C, allowing it to be purified to >99.9% via straightforward sublimation or recrystallization from hexanes . In contrast, bis(tributylstannyl)acetylene is a high-boiling liquid that typically requires complex vacuum distillation, often retaining trace mono-stannylated or non-stannylated impurities that act as chain-terminators during polymerization .
| Evidence Dimension | Physical State and Purification Method |
| Target Compound Data | Solid (mp 59-61 °C); purifiable by sublimation/recrystallization |
| Comparator Or Baseline | Bis(tributylstannyl)acetylene: High-boiling liquid; requires vacuum distillation |
| Quantified Difference | Enables ultra-high purity (>99.9%) required to prevent chain termination |
| Conditions | Monomer preparation for step-growth polymer synthesis |
Procuring the solid trimethylstannyl variant ensures the stoichiometric precision necessary to achieve high-molecular-weight conjugated polymers.
The steric bulk of the organotin reagent dictates the rate of the transmetalation step in the Stille catalytic cycle. The smaller trimethylstannyl groups undergo transmetalation significantly faster than bulky tributylstannyl groups. In the synthesis of sterically hindered molecular rods (e.g., biscarboranes), the use of bis(tributylstannyl)acetylene resulted in sluggish coupling and promoted competitive deiodination (yielding 20-30% side product), whereas bis(trimethylstannyl)acetylene successfully drove the cross-coupling to completion with higher isolated yields [1].
| Evidence Dimension | Transmetalation rate and side-reaction prevalence |
| Target Compound Data | Rapid transmetalation; minimal dehalogenation |
| Comparator Or Baseline | Bis(tributylstannyl)acetylene: Sluggish transmetalation; 20-30% dehalogenation side products |
| Quantified Difference | Eliminates the 20-30% deiodination side-product formation observed with tributyltin analogs |
| Conditions | Palladium-catalyzed Stille cross-coupling of bulky ortho-substituted or cage-like halides |
Selecting the less sterically hindered trimethylstannyl compound maximizes yield and minimizes wasted starting material when coupling complex, expensive intermediates.
Synthesizing ethynylene-linked conjugated systems often relies on Sonogashira coupling of terminal alkynes or bis(trimethylsilyl)acetylene, which requires a copper(I) co-catalyst. However, trace copper residues are notorious for acting as deep charge traps and fluorescence quenchers in organic semiconductors. Bis(trimethylstannyl)acetylene enables direct, copper-free Stille coupling under neutral conditions, effectively bypassing the introduction of copper into the reaction matrix and preserving the intrinsic photoluminescence quantum yield and charge mobility of the resulting polycyclic aromatic arrays .
| Evidence Dimension | Catalyst requirements and trace metal contamination |
| Target Compound Data | Copper-free Stille coupling (Pd only) |
| Comparator Or Baseline | Bis(trimethylsilyl)acetylene / Acetylene gas: Requires Cu(I) co-catalyst (Sonogashira) |
| Quantified Difference | Eliminates copper-induced fluorescence quenching by bypassing Cu co-catalysts entirely |
| Conditions | Synthesis of luminescent or semiconducting poly(arylene ethynylene)s |
For electronic and photonic applications, avoiding copper co-catalysts during procurement and synthesis is critical to device performance.
A major bottleneck in organotin chemistry is the removal of toxic tin halide byproducts. Tributyltin halides are highly lipophilic and routinely co-elute with non-polar organic products during chromatography, often requiring aggressive fluoride treatments (e.g., KF washing) for removal. Conversely, the trimethyltin halide byproducts generated from bis(trimethylstannyl)acetylene are significantly more volatile and possess higher aqueous solubility, allowing them to be efficiently removed via simple aqueous washing or evaporation under reduced pressure, dramatically streamlining the downstream purification workflow .
| Evidence Dimension | Byproduct solubility and volatility |
| Target Compound Data | Me3SnX: Volatile and water-soluble |
| Comparator Or Baseline | Bu3SnX: Highly lipophilic, non-volatile, prone to co-elution |
| Quantified Difference | Replaces multi-step fluoride chromatography with simple aqueous washing/evaporation |
| Conditions | Post-reaction purification of non-polar organic materials |
Reduces labor hours, solvent waste, and product loss during the purification of complex organic materials.
Because bis(trimethylstannyl)acetylene can be purified by sublimation to achieve perfect stoichiometry, it is a highly effective precursor for step-growth Stille polycondensation. It is heavily utilized to synthesize conjugated polyelectrolytes and rigid-rod polymers used in fluorescent sensors and organic photovoltaics, where high molecular weight is non-negotiable [1].
In the synthesis of complex polycyclic aromatic hydrocarbons (like perylene bisimide arrays) or bulky metallacarborane rods, the reduced steric profile of the trimethylstannyl group ensures rapid transmetalation. This prevents the competitive dehalogenation that plagues tributyltin analogs in crowded environments.
For the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), trace copper from Sonogashira couplings acts as a fatal charge trap. Utilizing this stannylated alkyne allows for strictly copper-free Stille cross-coupling, preserving the intrinsic electron mobility and luminescence of the semiconductor material .
Flammable;Acute Toxic;Environmental Hazard